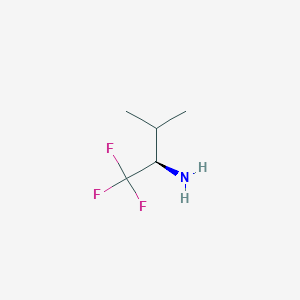

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine

Description

Properties

IUPAC Name |

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGUXSPKQBCCRM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654237 | |

| Record name | (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032181-63-7 | |

| Record name | (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2R)-1,1,1-trifluoro-3-methylbutan-2-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chiral amine, (2R)-1,1,1-trifluoro-3-methylbutan-2-amine. This document is intended for researchers, scientists, and drug development professionals who are interested in the characterization, synthesis, and analysis of this and structurally related fluorinated compounds. Due to the limited availability of direct experimental data for this specific enantiomer, this guide combines available information for the racemic mixture and its precursors with high-quality predicted data for the pure (2R)-enantiomer, offering a robust resource for scientific applications. The guide details the compound's structural and chemical identity, its key physicochemical parameters, a representative synthetic route, and a validated methodology for determining enantiomeric purity.

Introduction: The Significance of Fluorinated Chiral Amines

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into these molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of the amine. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound represents a valuable chiral intermediate, combining the structural features of a small aliphatic amine with the influential trifluoromethyl group. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.

Chemical Identity and Structure

This compound is a chiral primary amine. The "(2R)" designation indicates the stereochemical configuration at the carbon atom bearing the amino group, as defined by the Cahn-Ingold-Prelog priority rules.

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Chemical Formula | C₅H₁₀F₃N | - |

| Molecular Weight | 141.13 g/mol | Calculated |

| CAS Number | 1389320-34-6 (for the hydrochloride salt) | MySkinRecipes[1] |

| 1582-18-9 (for the racemic mixture) | BLDpharm[2] | |

| Canonical SMILES | CC(C)C(C(F)(F)F)N | PubChem |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for applications ranging from reaction optimization to formulation development. The following table summarizes the key properties of this compound. Where direct experimental data for the specific enantiomer is unavailable, values have been predicted using validated computational models (ACD/Labs Percepta, ChemAxon) or inferred from structurally related compounds.[3][4][5][6][7][8][9][10][11][12]

| Property | Value | Method/Source |

| Appearance | Colorless liquid | Predicted |

| Boiling Point | ~95-105 °C | Predicted (QSPR models for amines)[4] |

| Melting Point | Not applicable (liquid at STP) | - |

| Density | ~1.05 g/cm³ | Predicted |

| pKa (of the conjugate acid) | ~8.5 ± 0.5 | Predicted (ACD/Labs Percepta)[5][7] |

| LogP (Octanol-Water Partition Coefficient) | ~1.8 ± 0.3 | Predicted (ChemAxon) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Limited solubility in water. | General properties of small amines |

Discussion of Physicochemical Properties:

The presence of the trifluoromethyl group significantly influences the properties of the amine. The predicted boiling point is higher than its non-fluorinated analog, 3-methylbutan-2-amine (boiling point ~86 °C), which can be attributed to increased molecular weight and dipole-dipole interactions. The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the amine, resulting in a lower pKa compared to typical primary alkylamines (pKa ~10-11). This reduced basicity can be advantageous in drug design to modulate interactions with biological targets and improve cell permeability.

Synthesis and Purification

The synthesis of this compound can be achieved through a variety of methods developed for chiral amine synthesis. A common and effective approach is the asymmetric reductive amination of the corresponding ketone precursor, 1,1,1-trifluoro-3-methylbutan-2-one.

4.1. Proposed Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of the target compound.

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. 1,1,1-Trifluoro-3-methylbutan-2-amine | CymitQuimica [cymitquimica.com]

- 3. chemaxon.com [chemaxon.com]

- 4. cmst.eu [cmst.eu]

- 5. acdlabs.com [acdlabs.com]

- 6. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of (2R)-1,1,1-trifluoro-3-methylbutan-2-amine: A Predictive Guide for Researchers

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the chiral compound (2R)-1,1,1-trifluoro-3-methylbutan-2-amine. As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount.[1][2] While direct experimental spectra for this specific enantiomer are not widely published, this document synthesizes data from analogous structures and fundamental spectroscopic principles to offer a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to this compound

This compound, a chiral fluorinated amine, possesses structural motifs of significant interest in pharmaceutical design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the chiral amine center allows for specific stereochemical interactions with biological targets.[3] Accurate spectroscopic data is the cornerstone of structural verification, purity assessment, and quality control during synthesis and development.

This guide will systematically detail the predicted spectroscopic signature of the molecule, explaining the rationale behind each predicted value and pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and stereochemistry.

General Experimental Protocol (Hypothetical)

The following protocol outlines a standard procedure for acquiring high-quality NMR data for this type of analyte.

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for small organic molecules due to its good dissolving power and relatively clean spectral window. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets (unless coupled to fluorine). A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. No external standard is typically required as the spectrometer's frequency can be referenced to a known standard like CFCl₃ (δ = 0.00 ppm).[2] Proton coupling may be removed via decoupling if desired, but observing it can provide valuable structural information.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.

Predicted ¹H NMR Spectrum

The presence of a chiral center at C2 renders the two methyl groups of the isopropyl moiety diastereotopic, meaning they are in chemically non-equivalent environments and will have different chemical shifts.[4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH) | 3.0 - 3.4 | Doublet of Quartets (dq) | ³JHa-Hb ≈ 7-9 Hz, ³JHa-F ≈ 7-9 Hz | 1H |

| H-b (CH) | 1.9 - 2.2 | Multiplet (m) | - | 1H |

| H-c (CH₃) | 0.9 - 1.1 | Doublet (d) | ³JHc-Hb ≈ 6-7 Hz | 3H |

| H-d (CH₃) | 0.9 - 1.1 | Doublet (d) | ³JHd-Hb ≈ 6-7 Hz | 3H |

| H-e (NH₂) | 1.2 - 1.8 | Broad Singlet (br s) | - | 2H |

Interpretation:

-

H-a (Methine adjacent to CF₃ and NH₂): This proton is deshielded by both the electron-withdrawing trifluoromethyl group and the nitrogen atom. It will be split into a quartet by the three fluorine atoms (³JHF) and further split into a doublet by the neighboring methine proton H-b (³JHH).

-

H-b (Isopropyl Methine): This proton is coupled to H-a and the six protons of the two methyl groups (H-c and H-d), resulting in a complex multiplet.

-

H-c and H-d (Diastereotopic Methyls): Due to the C2 chiral center, these two methyl groups are chemically distinct. Each will appear as a doublet due to coupling with H-b. Their chemical shifts are expected to be very similar.

-

H-e (Amine Protons): The protons of the primary amine typically appear as a broad singlet. Their chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The strong electronegativity of fluorine atoms significantly influences the chemical shifts of nearby carbons and results in characteristic C-F coupling.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C1 (CF₃) | 125 - 129 | Quartet (q) | ¹JCF ≈ 280-290 Hz |

| C2 (CH) | 55 - 60 | Quartet (q) | ²JCF ≈ 30-35 Hz |

| C3 (CH) | 32 - 36 | Singlet (s) | - |

| C4 (CH₃) | 18 - 22 | Singlet (s) | - |

| C5 (CH₃) | 17 - 21 | Singlet (s) | - |

Interpretation:

-

C1 (Trifluoromethyl Carbon): This carbon is directly bonded to three fluorine atoms, resulting in a large one-bond coupling constant (¹JCF) that splits the signal into a quartet. Its chemical shift is significantly downfield.[5]

-

C2 (Chiral Center Carbon): This carbon experiences a two-bond coupling to the fluorine atoms (²JCF), splitting its signal into a smaller quartet.[6] It is deshielded by both the CF₃ and NH₂ groups.

-

C3, C4, C5 (Isopropyl Carbons): These aliphatic carbons are further from the electronegative groups and are expected in the typical upfield region. C4 and C5 are diastereotopic and may have slightly different chemical shifts, though they may be unresolved.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment and is a key technique for characterizing fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Labeled Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F (CF₃) | -72 to -78 | Doublet (d) | ³JFH ≈ 7-9 Hz |

Interpretation:

-

The three fluorine atoms of the CF₃ group are chemically equivalent. Their signal will be shifted upfield relative to the CFCl₃ standard, a typical range for a CF₃ group attached to an sp³ carbon.[2]

-

The signal will appear as a doublet due to three-bond coupling (³JFH) with the methine proton at the C2 position.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key features will be the N-H vibrations of the primary amine and the strong C-F bond absorptions.

Experimental Protocol (Hypothetical)

A thin film of the neat liquid sample would be analyzed using a Fourier Transform Infrared (FTIR) spectrometer.

Predicted IR Absorption Bands

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3350 - 3450 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | Two distinct peaks are characteristic of a primary amine.[8][9] |

| 2870 - 2960 | C-H Aliphatic Stretch | Strong | From the isopropyl and methine groups. |

| 1580 - 1650 | N-H Bend (Scissoring) | Medium | Confirms the presence of a primary amine.[8][10] |

| 1100 - 1300 | C-F Stretch | Very Strong | Multiple strong bands are expected due to the CF₃ group. |

| 1020 - 1250 | C-N Stretch | Medium-Weak | Typical for aliphatic amines.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (Hypothetical)

Electron Ionization (EI) mass spectrometry would be employed. The sample is introduced into the ion source, ionized by a high-energy electron beam, and the resulting charged fragments are separated by their mass-to-charge (m/z) ratio.

Predicted Mass Spectrum

Molecular Ion (M⁺):

-

The molecular formula is C₅H₁₀F₃N.

-

The calculated monoisotopic mass is approximately 141.0765.

-

According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11][12] Therefore, the molecular ion peak (M⁺) is expected at m/z = 141 . This peak may be of low intensity.

Major Fragmentation Pathways: The primary fragmentation mechanism for amines is alpha-cleavage , where the bond between the α-carbon (C2) and β-carbon (C3) breaks. This leads to the formation of a stable, resonance-stabilized iminium cation.[11][12]

-

Alpha-Cleavage: Loss of an isopropyl radical (•CH(CH₃)₂) from the molecular ion.

-

M⁺ (m/z 141) → [CH(NH₂)=CF₂]⁺ (incorrect intermediate) - a more likely cleavage is loss of the isopropyl group.

-

Cleavage of the C2-C3 bond: [C₅H₁₀F₃N]⁺• → [CH(NH₂)CF₃]⁺ + •CH(CH₃)₂

-

The resulting fragment, [CH(NH₂)CF₃]⁺ , would have an m/z = 98 . This is predicted to be a very prominent peak, likely the base peak.

-

-

Loss of CF₃: Cleavage of the C1-C2 bond can lead to the loss of a trifluoromethyl radical.

-

[C₅H₁₀F₃N]⁺• → [CH(NH₂)CH(CH₃)₂]⁺ + •CF₃

-

The resulting fragment, [CH(NH₂)CH(CH₃)₂]⁺ , would have an m/z = 72 .

-

Table 5: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Notes |

| 141 | [C₅H₁₀F₃N]⁺• | Molecular Ion (M⁺) |

| 98 | [CH(NH₂)CF₃]⁺ | Result of α-cleavage (loss of •C₃H₇). Expected to be the base peak. |

| 72 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Visualizations

Molecular Structure and Atom Labeling

Caption: Labeled structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By applying fundamental principles and leveraging data from structurally similar molecules, we have established a clear set of expectations for its NMR, IR, and MS spectra. The key predictive features include the diastereotopicity of the isopropyl methyl groups in NMR, the characteristic N-H and C-F stretches in IR, and a dominant fragmentation pattern via alpha-cleavage in MS leading to a base peak at m/z 98. These predictions serve as a valuable reference for any scientist working on the synthesis, purification, or application of this important chiral building block, ensuring confident structural verification and quality assessment.

References

-

Jee, J., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 64(4), 285–298. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University Chemistry 202. [Link]

-

Szcześniak, P., et al. (2020). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 58(11), 1086-1094. [Link]

-

UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

University of Calgary. IR: amines. [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

Wenzel, T. J., et al. (2019). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 84(15), 9636-9644. [Link]

-

JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

-

University of Glasgow. Fluorine Coupling Constants. [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2011). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2011, 1-10. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Annedi, S. C., & Zhou, P. (2017). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 139(41), 14389-14392. [Link]

-

University of Illinois Springfield. Vicinal Couplings and Karplus Relationships. [Link]

-

Kim, H., et al. (2018). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-position aldol. Tetrahedron Letters, 59(21), 2056-2059. [Link]

-

PubChem. Dl-2-Amino-1,1,1-Trifluoro-3-Methylbutane Hydrochloride. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

-

Li, H., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. ACS Omega, 4(5), 9032-9038. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Three Amines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

-

ResearchGate. (2007). Prediction of vicinal proton–proton coupling constants 3 J HH from density functional theory calculations. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ekwan.github.io [ekwan.github.io]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 12. Video: Mass Spectrometry of Amines [jove.com]

A Comprehensive Technical Guide to the Chiral Resolution of 1,1,1-trifluoro-3-methylbutan-2-amine

Abstract

This technical guide provides an in-depth exploration of the methodologies for the chiral resolution of racemic 1,1,1-trifluoro-3-methylbutan-2-amine. The strategic importance of enantiomerically pure fluoroalkylamines in the pharmaceutical and agrochemical sectors necessitates robust and efficient separation techniques. This document furnishes researchers, scientists, and drug development professionals with a detailed overview of the primary resolution strategies: classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. Each section elucidates the foundational principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols. The guide is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of Chiral Fluorinated Amines

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethyl group (CF₃), in particular, is a key pharmacophore in numerous active pharmaceutical ingredients. 1,1,1-trifluoro-3-methylbutan-2-amine is a valuable chiral building block, with its individual enantiomers serving as precursors to advanced intermediates in drug discovery and development. As with most chiral compounds, the biological activity often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Consequently, the efficient separation of its racemic mixture is a critical step in the synthesis of enantiomerically pure fine chemicals and pharmaceuticals.[2]

This guide focuses on the three most industrially viable and scientifically sound methods for achieving this separation.

Classical Resolution via Diastereomeric Salt Formation

Diastereomeric salt formation is a cornerstone of industrial-scale chiral resolution.[3] This method leverages the reaction of a racemic base, such as 1,1,1-trifluoro-3-methylbutan-2-amine, with an enantiomerically pure chiral acid. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

Principle and Rationale

The fundamental principle involves the conversion of a pair of enantiomers into a pair of diastereomers. The choice of resolving agent and solvent system is paramount to achieving a successful separation, as these factors dictate the difference in solubility between the two diastereomeric salts. For the resolution of chiral amines, derivatives of tartaric acid are frequently employed due to their availability and effectiveness.[2][4]

Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric acid

This protocol provides a representative procedure for the resolution of racemic 1,1,1-trifluoro-3-methylbutan-2-amine.

Materials:

-

Racemic 1,1,1-trifluoro-3-methylbutan-2-amine

-

(+)-Dibenzoyl-D-tartaric acid (DBTA)

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (1 M aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1,1,1-trifluoro-3-methylbutan-2-amine in 100 mL of methanol. In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in 100 mL of methanol.

-

Crystallization: Slowly add the amine solution to the tartaric acid solution with gentle stirring. The mixture may become warm. Allow the solution to cool to room temperature and then let it stand undisturbed for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate (mother liquor) contains the more soluble diastereomeric salt.

-

Liberation of the Free Amine: Suspend the collected crystals in 100 mL of water and add 1 M sodium hydroxide solution dropwise with stirring until the pH is approximately 10-11. This will decompose the salt.

-

Extraction: Extract the liberated free amine with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

-

Determination of Enantiomeric Excess: Analyze the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation

| Parameter | Value/Condition |

| Racemic Amine | 10.0 g |

| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid |

| Molar Ratio (Amine:Acid) | 1:1 |

| Solvent | Methanol |

| Crystallization Time | 24 hours |

| Expected Outcome | Preferential crystallization of one diastereomeric salt |

Visualization of the Workflow

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, typically lipases, which catalyze a reaction with one enantiomer at a much faster rate than the other.

Principle and Rationale

In the context of resolving a racemic amine, a lipase can be used to catalyze the acylation of one enantiomer, leaving the other unreacted. The resulting acylated amine (an amide) has significantly different physical properties from the unreacted amine, allowing for their easy separation. Lipases are particularly attractive for this purpose due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents.[5][6]

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol outlines a general procedure for the enzymatic resolution of racemic 1,1,1-trifluoro-3-methylbutan-2-amine.

Materials:

-

Racemic 1,1,1-trifluoro-3-methylbutan-2-amine

-

Immobilized Lipase B from Candida antarctica (CALB)

-

Acylating agent (e.g., ethyl acetate)

-

Anhydrous organic solvent (e.g., toluene or hexane)

-

Orbital shaker or magnetic stirrer

-

Filtration apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5.0 g of racemic 1,1,1-trifluoro-3-methylbutan-2-amine in 100 mL of anhydrous toluene, add 1.5 molar equivalents of ethyl acetate.

-

Enzymatic Reaction: Add 500 mg of immobilized CALB to the solution. Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 40 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both the product and the unreacted starting material.

-

Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted amine and the acetylated amine (amide) can be separated by silica gel column chromatography.

-

Analysis: Determine the enantiomeric excess of the separated, unreacted amine.

Data Presentation

| Parameter | Value/Condition |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |

| Substrate | Racemic 1,1,1-trifluoro-3-methylbutan-2-amine |

| Acyl Donor | Ethyl Acetate |

| Solvent | Anhydrous Toluene |

| Temperature | 40 °C |

| Target Conversion | ~50% |

Visualization of the Workflow

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral Chromatographic Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Principle and Rationale

The separation is based on the differential interaction of the enantiomers with the CSP. These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For fluorinated compounds, specific CSPs designed for their separation can be particularly effective.[7] While often used for analytical purposes to determine enantiomeric purity, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be employed for the isolation of multigram to kilogram quantities of pure enantiomers.[3]

Experimental Protocol: Chiral HPLC Method Development

This protocol describes a general approach to developing an analytical chiral HPLC method for 1,1,1-trifluoro-3-methylbutan-2-amine.

Materials:

-

Racemic 1,1,1-trifluoro-3-methylbutan-2-amine

-

HPLC system with a UV or Mass Spectrometer (MS) detector

-

Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Amine additive (e.g., diethylamine, DEA)

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are a good starting point for a wide range of chiral compounds, including amines.

-

Mobile Phase Screening: Prepare a solution of the racemic amine in the mobile phase. A typical starting mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).

-

Additive Inclusion: For the separation of amines, it is often necessary to add a small amount of a basic modifier, such as diethylamine (0.1%), to the mobile phase to improve peak shape and resolution.

-

Method Optimization: Inject the sample and monitor the chromatogram. If separation is not achieved, systematically vary the mobile phase composition (e.g., change the hexane/isopropanol ratio) and the flow rate. Temperature can also be adjusted to improve resolution.

-

Analysis: Once baseline separation is achieved, the retention times for the two enantiomers can be determined, and the method can be used for quantitative analysis of enantiomeric excess.

Data Presentation

| Parameter | Example Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Outcome | Two baseline-resolved peaks corresponding to the R and S enantiomers |

Visualization of the Logical Relationships

Caption: Logical Flow of Chiral Chromatographic Separation.

Conclusion

The chiral resolution of 1,1,1-trifluoro-3-methylbutan-2-amine is a critical process for accessing its enantiomerically pure forms, which are valuable intermediates in the pharmaceutical and agrochemical industries. This guide has detailed the three primary methods for achieving this separation: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. The choice of method depends on factors such as the scale of the separation, cost considerations, and the desired level of enantiomeric purity. By understanding the principles and applying the protocols outlined herein, researchers and development professionals can effectively design and implement a robust chiral resolution strategy tailored to their specific needs.

References

-

Chemoenzymatic Dynamic Kinetic Resolution of α-Trifluoromethylated Amines. (2013). RSC Advances. [Link]

-

Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. [Link]

-

Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. (2020). ResearchGate. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2011). National Institutes of Health. [Link]

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2023). Ukrainian Chemistry Journal. [Link]

-

Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. (2023). PubMed Central. [Link]

-

Fluorine Enables Separation-free "Chiral Chromatographic Analysis". (2020). Chinese Academy of Sciences. [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

-

Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. [Link]

-

Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. (2022). MDPI. [Link]

-

Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. (2000). The Journal of Organic Chemistry. [Link]

- EP1640358A1 - Synthesis of amine stereoisomers. (2006).

-

Chemoenzymatic route to Tyrphostins involving lipase-catalyzed kinetic resolution of 1-phenylethanamine with alkyl cyanoacetates as novel acylating agents. (2019). ResearchGate. [Link]

- US7897777B2 - Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate. (2011).

-

Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases. (1997). Bioscience, Biotechnology, and Biochemistry. [Link]

Sources

- 1. ucj.org.ua [ucj.org.ua]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Asymmetric Synthesis of Trifluoromethylated Amines

<

Abstract

The incorporation of a trifluoromethyl (CF₃) group into amine-containing molecules is a cornerstone of modern medicinal and agricultural chemistry. This functional group can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. However, controlling the stereochemistry at the carbon atom bearing the CF₃ group presents a significant synthetic challenge. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven strategies for the synthesis of enantiomerically pure α-trifluoromethylated amines. We will move beyond simple procedural lists to explore the mechanistic rationale behind key methodological choices, offering insights grounded in practical application. This guide covers diastereoselective approaches using chiral auxiliaries, catalytic enantioselective reductions and additions to imines, and innovative organocatalytic and biocatalytic methods.

The Strategic Imperative for Chiral Trifluoromethylated Amines

The trifluoromethyl group is a powerful bioisostere for the methyl group and can also act as a surrogate for an amide bond, profoundly altering the physicochemical properties of a parent molecule.[1][2] Specifically, the strong electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the adjacent amine.[2] This modulation is critical in drug design, as it can prevent unwanted protonation at physiological pH, thereby improving cell permeability and oral bioavailability while reducing off-target interactions.

The challenge lies in the asymmetric synthesis of these valuable compounds. The steric and electronic properties of the CF₃ group demand highly specialized and optimized synthetic strategies to achieve the high levels of enantiopurity required for pharmaceutical applications. This guide will dissect the most effective of these strategies.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of enantiomerically pure trifluoromethylated amines can be broadly categorized into several key approaches. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements.

Diastereoselective Synthesis via Chiral Auxiliaries

One of the most reliable and well-established methods involves the use of a chiral auxiliary. This approach covalently attaches a chiral molecule to the substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the enantiopuer product.

The Ellman Auxiliary: A Workhorse in Asymmetric Amine Synthesis

The N-tert-butanesulfinyl group, developed by Jonathan Ellman, is arguably the most successful chiral auxiliary for amine synthesis.[3][4] The synthesis begins with the condensation of a trifluoromethyl ketone with the chiral N-tert-butanesulfinamide to form a chiral N-sulfinylimine (ketimine). The sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack of a reducing agent (e.g., a hydride) to the opposite face.

Workflow: Chiral Auxiliary-Directed Synthesis

Sources

- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Strategic Incorporation of Fluorine in Chiral Amines: A Technical Guide for Medicinal Chemistry

<Senior Application Scientist >

Abstract

The strategic introduction of fluorine into chiral amine scaffolds represents a powerful and increasingly utilized strategy in modern medicinal chemistry. This guide provides an in-depth technical analysis of the multifaceted roles that fluorine plays in modulating the physicochemical and pharmacological properties of chiral amines. We will explore the fundamental principles underlying fluorine's effects, from profound alterations in basicity (pKa) and metabolic stability to subtle yet critical influences on molecular conformation and binding affinity. Through a synthesis of mechanistic explanations, field-proven insights, and detailed experimental considerations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the unique properties of fluorine to design next-generation therapeutics.

The Convergence of Two Privileged Motifs: Chiral Amines and Fluorine

Chiral amines are ubiquitous structural motifs in pharmaceuticals, prized for their ability to form key interactions with biological targets and their frequent role as ionizable centers that influence solubility and membrane permeability. Concurrently, the use of fluorine in drug design has become a mainstay, with a significant percentage of FDA-approved small molecules containing at least one fluorine atom.[1][2][3] The deliberate combination of these two entities—the fluorinated chiral amine—creates a powerful synergy, allowing medicinal chemists to fine-tune molecular properties with a level of precision that is often difficult to achieve with other substituents.

The unique physicochemical properties of fluorine, including its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond, are central to its transformative effects.[4] When incorporated into a chiral amine, these properties can dramatically alter the molecule's behavior in a biological system.

Modulating Physicochemical Properties: The Causality Behind Fluorination

The decision to introduce fluorine is driven by the need to overcome specific drug discovery challenges. The rationale is deeply rooted in the predictable, albeit context-dependent, effects of fluorine on key molecular attributes.

2.1 The Inductive Effect and pKa Modulation: A Paradigm Shift in Bioavailability

One of the most significant and predictable consequences of incorporating fluorine into a chiral amine is the modulation of the amine's basicity, or pKa.[5]

-

Mechanism of Action : Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect. When placed in proximity to an amine nitrogen (typically at the β- or γ-position), the fluorine atom pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation.[6][7] This withdrawal of electrons decreases the amine's ability to accept a proton, thereby lowering its pKa and rendering it a weaker base.[7] For instance, the pKa of ethylamine is greater than 10, while that of β,β,β-trifluoroethylamine is a markedly lower 5.7.[7]

-

Causality in Drug Design : The ability to precisely tune a drug candidate's pKa is a critical tool for optimizing its pharmacokinetic profile. A high pKa can lead to extensive ionization at physiological pH (around 7.4), which can be advantageous for aqueous solubility but detrimental to membrane permeability. By lowering the pKa, a greater fraction of the drug exists in its neutral, more lipophilic state, which can significantly enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[4][5] This strategic reduction in basicity is a key driver for improving oral bioavailability.[4][5][8]

| Compound | Structure | pKa | Implication for Drug Design |

| Ethylamine | CH₃CH₂NH₂ | >10 | High basicity, predominantly ionized at physiological pH. |

| 2-Fluoroethylamine | FCH₂CH₂NH₂ | ~9.0 | Modest pKa reduction, subtle tuning of properties. |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 | Significant pKa reduction, enhances membrane permeability.[7] |

2.2 Enhancing Metabolic Stability: Blocking Sites of Oxidation

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. Fluorine provides a robust solution to this problem.

-

Mechanism of Action : The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a typical C-H bond.[9] CYP-mediated metabolism often involves the oxidation of a C-H bond. By replacing a metabolically labile hydrogen atom with fluorine, that position becomes effectively "blocked" to oxidative metabolism.[9][10] This is particularly effective at sites prone to hydroxylation, such as benzylic positions or activated aliphatic C-H bonds.[9]

-

Causality in Drug Design : Introducing fluorine at known metabolic "hotspots" is a field-proven strategy to increase a drug's half-life and overall exposure.[6][10] This not only improves the drug's pharmacokinetic profile but can also reduce the formation of potentially toxic metabolites.[4] For example, the strategic placement of fluorine atoms in the cholesterol-lowering drug ezetimibe serves to block aromatic hydroxylation, contributing to its improved pharmacokinetic properties and enhanced activity.[9]

Stereoelectronic Effects and Conformational Control

Beyond simple inductive and steric considerations, fluorine's unique stereoelectronic properties can exert profound control over the three-dimensional structure of a chiral amine, which is critical for its interaction with a chiral biological target.

-

Mechanism of Action : Stereoelectronic effects arise from the spatial arrangement of orbitals.[11] In fluorinated systems, a key interaction is the gauche effect, where vicinal substituents (e.g., a fluorine atom and a nitrogen atom in a 2-fluoroamine) preferentially adopt a gauche conformation rather than the sterically expected anti conformation.[12] This is often rationalized by a stabilizing hyperconjugative interaction between the C-X (where X is the heteroatom) σ orbital and the C-F σ* antibonding orbital.

-

Causality in Drug Design : By introducing fluorine at a stereocenter, medicinal chemists can "lock" the molecule into a specific, biologically active conformation. This pre-organization can reduce the entropic penalty of binding to a receptor, leading to a significant increase in binding affinity and potency.[8] The conformational preferences induced by fluorine can be subtle but can have a dramatic impact on biological activity.[13]

Caption: Key impacts of fluorine incorporation on chiral amines.

Synthesis of Enantiopure Fluorinated Amines: Protocols and Considerations

The synthesis of fluorinated chiral amines with high enantiopurity is a significant challenge that requires specialized methodologies. The choice of synthetic strategy is critical and must be validated for stereochemical fidelity.

4.1 Protocol: Asymmetric Synthesis via N-tert-Butylsulfinyl Imines

This method is widely regarded for its reliability, broad substrate scope, and high stereoselectivity.[5]

Workflow:

-

Imine Formation : Condensation of a fluorinated ketone or aldehyde with enantiopure (R)- or (S)-tert-butanesulfinamide in the presence of a mild Lewis acid (e.g., Ti(OEt)₄ or CuSO₄) to form the corresponding N-sulfinyl imine.

-

Stereoselective Nucleophilic Addition : Addition of a Grignard or organolithium reagent to the sulfinyl imine. The chiral sulfinyl group directs the nucleophile to one face of the C=N bond, establishing the new stereocenter with high diastereoselectivity.

-

Deprotection : Cleavage of the sulfinyl group under acidic conditions (e.g., HCl in methanol) to yield the desired primary chiral amine.

Self-Validation System:

-

Chiral Purity Check : The enantiomeric excess (ee) of the final amine should be determined using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.

-

Diastereomeric Ratio : The diastereomeric ratio after the nucleophilic addition step should be determined by ¹H NMR of the crude reaction mixture before deprotection. This provides a direct measure of the effectiveness of the chiral auxiliary.

Caption: Workflow for enantioselective synthesis of fluorinated amines.

4.2 Other Synthetic Approaches

-

Hydrofluorination of Aziridines : Ring-opening of activated aziridines with a fluoride source can provide access to β-fluoroamines. The regio- and stereoselectivity of this reaction are critical considerations.[14]

-

Catalytic Enantioselective Methods : The development of catalytic asymmetric methods, such as the aminohalogenation of olefins, represents a more atom-economical approach to these valuable building blocks.[15][16]

Case Studies: Fluorinated Chiral Amines in FDA-Approved Drugs

The successful application of these principles is evident in numerous marketed drugs.

-

Sitagliptin (Januvia®) : This dipeptidyl peptidase-4 (DPP-4) inhibitor, used for type 2 diabetes, features a chiral β-fluoroamine. The trifluoromethyl group on the aromatic ring and the chiral amine are critical for its potent and selective inhibition of the target enzyme. The fluorine atoms also contribute to metabolic stability.

-

Lemborexant (Dayvigo®) : An orexin receptor antagonist for insomnia, Lemborexant contains two fluorine atoms. The strategic placement of these atoms was crucial for achieving high binding affinity, good solubility, and a favorable overall pharmacological profile, as determined through the screening of various fluorination patterns during its development.[17]

Conclusion and Future Perspectives

The incorporation of fluorine into chiral amines is a sophisticated, high-impact strategy in medicinal chemistry. It allows for the deliberate and often predictable modulation of key drug-like properties, including pKa, metabolic stability, conformation, and binding affinity. A deep understanding of the underlying mechanistic principles—from inductive effects to stereoelectronics—is essential for the rational design of fluorinated drug candidates. As synthetic methodologies for the stereocontrolled introduction of fluorine continue to advance, we can expect to see an even greater proliferation of these powerful structural motifs in the next generation of therapeutics, tackling an ever-wider range of diseases. The future will likely focus on developing more efficient and selective catalytic methods for creating these complex chiral centers and further elucidating the subtle, context-dependent interplay between fluorination and biological activity.

References

- Al-Sanea, M. M., et al. (2024). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). RSC Advances, 14(1), 1-23.

- Al-Sanea, M. M., & Abdel-Aziz, S. A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5489.

- Begum, J., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(10), 2804.

- Doyle, A. G., et al. (2012). In situ generation of amine-HF reagents from benzoyl fluoride and a non-nucleophilic alcohol in the presence of a Lewis base catalyst enables the hydrofluorination of aziridines to provide β-fluoroamines. The Journal of Organic Chemistry, 77(9), 4177–4183.

- Gale, P. A. (2011). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 132(11), 935-943.

- Gillis, E. P., et al. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Guo, S., et al. (2017). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Tetrahedron Letters, 58(36), 3467-3476.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of the state of the art. Journal of Fluorine Chemistry, 127(3), 303-319.

- Leroux, F. R., et al. (2004). On the metabolic stability of fluorinated small molecules; a physical organic chemistry perspective. ChemRxiv.

- Liang, T., et al. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5894–5898.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6247–6249.

- Morgenthaler, M., et al. (2007). Predicting pKa values of drugs from their chemical structure. Chimia, 61(4), 178-183.

- Ni, K., & O'Hagan, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5477-5489.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Salwiczek, M., et al. (2012). Fluorinated prolines as conformational tools and reporters for peptide and protein chemistry. Chemical Society Reviews, 41(6), 2135–2171.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Tressler, C. M., & Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(46), 6511–6525.

- Weaver, J. D., et al. (2014). One-Pot Preparation of Enantiopure Fluorinated β-Amino Acid Precursors.

- Wiley, R. A., & Kinsky, S. C. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. Journal of Medicinal Chemistry, 19(6), 844–846.

- Zhou, Y., et al. (2016). The application of fluorine in drug design. Expert Opinion on Drug Discovery, 11(8), 783-792.

- ZIKMUND, V., et al. (2023). Chemical Aspects of Human and Environmental Overload with Fluorine. Current Medicinal Chemistry, 30(28), 3169-3200.

- Gouverneur, V., et al. (2023). The charge density of fluoride with a hydrogen-bond donor urea catalyst directly influences the kinetic regioselectivity in the fluorination of dissymmetric aziridinium salts with aryl and ester substituents. Journal of the American Chemical Society, 145(17), 9708–9717.

- Hamashima, Y., et al. (2021). A dianionic phase-transfer catalyst enables an asymmetric fluorofunctionalization of γ,γ-disubstituted allylamine derivatives. Journal of the American Chemical Society, 143(41), 16599–16609.

-

Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]

- Beuckmann, C. T., et al. (2019). Preclinical pharmacology of lemborexant, a dual orexin receptor antagonist for the treatment of insomnia. Sleep, 42(Supplement_1), A101-A102.

- Brunicardi, F. C., et al. (2018). Schwartz's Principles of Surgery (10th ed.).

- Furuya, T., et al. (2011). Fluorine in medicinal chemistry: recent advances and future prospects. Tetrahedron, 67(35), 6415-6429.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

Sources

- 1. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 12. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers exhibiting vastly different therapeutic or toxicological profiles. Asymmetric synthesis provides the tools to selectively produce a single desired stereoisomer.[1][2] This guide delves into one of the most robust and foundational strategies in this field: the use of chiral auxiliaries. We will explore the core principles, mechanistic underpinnings, and practical applications of key auxiliary classes, providing researchers and drug development professionals with a comprehensive framework for their implementation.

Introduction: The Principle of Auxiliary-Mediated Asymmetry

Asymmetric synthesis is the conversion of an achiral starting material into a chiral product, such that unequal amounts of stereoisomers are formed.[1][2] Among the primary strategies to achieve this—including chiral catalysts and chiral pool starting materials—the use of a chiral auxiliary remains a powerful and reliable method.[3][4]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate.[5] This covalent modification transforms the achiral substrate into a chiral molecule with two or more stereocenters. The key insight is that the original stereocenter on the auxiliary now exerts a steric and electronic influence on the molecule, directing any subsequent bond-forming reaction to occur with a specific facial bias. This results in the formation of a new stereocenter with a predictable configuration. The products of this reaction are diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard techniques like chromatography or crystallization.[4][6] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[4][5]

The entire process can be visualized as a logical workflow:

A truly effective chiral auxiliary should possess several key attributes:

-

Availability: It should be readily available and inexpensive in enantiopure form.[4]

-

Installation & Removal: It must be easy to attach to the substrate and subsequently remove under mild conditions that do not compromise the newly formed stereocenter.[4]

-

Stereocontrol: It must provide a high degree of stereochemical control, leading to a high diastereomeric excess (d.e.).[4]

-

Recoverability: The auxiliary should be recoverable in high yield for reuse, enhancing the overall efficiency and cost-effectiveness of the synthesis.[4]

Seminal Classes of Chiral Auxiliaries: A Mechanistic Examination

We will now focus on three classes of auxiliaries that have become cornerstones of modern synthesis, each offering unique advantages and modes of stereocontrol.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans and his colleagues in the early 1980s, oxazolidinone-based auxiliaries are arguably the most widely recognized and utilized class.[7] Derived from readily available amino acids like valine and phenylalanine, they provide exceptional levels of stereocontrol in a variety of C-C bond-forming reactions, including alkylations and aldol reactions.[5][8]

Mechanism of Stereocontrol in Alkylation: The power of the Evans auxiliary lies in its ability to enforce a rigid and predictable conformation upon enolate formation. Let's consider the alkylation of an N-acyl oxazolidinone:

-

Acylation: The auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated to attach the substrate.[5]

-

Enolate Formation: Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively deprotonates the α-carbon.[3][9] The lithium or sodium cation then forms a rigid, five-membered chelated intermediate with the two carbonyl oxygens.

-

Conformational Lock: This chelation forces the enolate into a specific Z-configuration. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields one face of the planar enolate.

-

Diastereoselective Attack: Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of one major diastereomer.[3][4]

Protocol: Asymmetric Alkylation using an Evans Auxiliary [3][9]

This protocol describes the alkylation of an N-propionyl oxazolidinone with allyl iodide.

-

Step 1: Acylation of the Auxiliary

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in dry toluene, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add propionic anhydride (1.2 eq) dropwise and heat the mixture to reflux for 30 minutes.

-

Cool the reaction, wash with aqueous HCl, NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl imide.

-

-

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) as a 1.0 M solution in THF dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add allyl iodide (1.2 eq) dropwise. The reaction is typically complete within 1-2 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio (typically >98:2) can be determined by GC or ¹H NMR analysis.[3]

-

-

Step 3: Auxiliary Cleavage

-

Dissolve the purified major diastereomer (1.0 eq) in a 4:1 mixture of THF/H₂O and cool to 0 °C.

-

Add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

-

Stir the mixture vigorously at 0 °C for 1-2 hours.[3]

-

Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

-

Separate the layers. The aqueous layer can be acidified and extracted to yield the chiral carboxylic acid. The organic layer contains the recovered chiral auxiliary, which can be purified by chromatography.[3][7]

-

Causality Note: The choice of LiOH/H₂O₂ for cleavage is critical. The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the more electrophilic exocyclic amide carbonyl.[3][10] Using hydroxide (OH⁻) alone can lead to competing attack at the endocyclic carbamate carbonyl, destroying the auxiliary.[10][11]

Myers' Pseudoephedrine Amides

In 1994, Andrew G. Myers introduced pseudoephedrine as a highly effective and practical chiral auxiliary.[12][13] Derived from a readily available and inexpensive natural product, it offers several advantages, including high crystallinity of intermediates (aiding purification) and the ability to be cleaved to furnish a wide variety of functional groups.[14]

Mechanism of Stereocontrol: The Myers auxiliary operates via a different, yet equally effective, mechanism.

-

Amide Formation: The substrate is attached to the secondary amine of (+)-pseudoephedrine.

-

Directed Deprotonation: Upon treatment with a strong base like LDA, two protons are removed: one from the α-carbon and one from the hydroxyl group. This forms a rigid lithium-chelated enolate intermediate.[12]

-

Internal Chelation: The key to the stereocontrol is the internal chelation where the lithium cation is coordinated by both the enolate oxygen and the auxiliary's alkoxide oxygen.[12] This conformation orients the phenyl group of the auxiliary to shield the top face of the enolate.

-

Facial Bias: Incoming electrophiles are therefore directed to the exposed bottom face, resulting in high diastereoselectivity.[12] The presence of lithium chloride is often crucial, as it breaks up LDA aggregates and promotes the formation of the reactive monomeric enolate.[14][15]

Oppolzer's Camphorsultam

Based on the rigid bicyclic structure of camphor, Oppolzer's sultam is another powerful auxiliary, particularly valued for its high thermal and chemical stability. The sulfonyl group plays a key role in its directing ability.

Mechanism of Stereocontrol: In reactions like conjugate additions, the stereochemical outcome is dictated by a chelated intermediate. For example, in a magnesium-catalyzed Michael addition to an N-enoyl sultam, the magnesium ion chelates to both the carbonyl oxygen and one of the sulfonyl oxygens.[16] This locks the enone into an s-cis conformation. The camphor skeleton then acts as a rigid steric shield, blocking one face of the double bond and directing the incoming nucleophile to the opposite face.[16] Recent studies suggest that stereoelectronic effects from the sultam ring itself, rather than purely steric bulk, are the dominant controlling factor.[17]

Comparative Performance and Applications

The choice of auxiliary is dictated by the specific transformation, the desired product, and the available cleavage methods.

| Auxiliary Class | Typical Reactions | Diastereomeric Excess (d.e.) | Advantages | Limitations | Cleavage Products |

| Evans' Oxazolidinones | Alkylations, Aldol Reactions, Conjugate Additions, Diels-Alder[5] | Typically >95%[3] | Highly predictable stereocontrol, well-established protocols. | Can be expensive; cleavage sometimes requires harsh conditions. | Carboxylic Acids, Alcohols, Aldehydes, Amides[7] |

| Myers' Pseudoephedrine | Alkylations (including α-quaternary centers)[12][14] | Often >97%[14] | Inexpensive auxiliary, highly crystalline intermediates, versatile cleavage.[12][14] | Pseudoephedrine is a controlled substance in many regions.[14] | Carboxylic Acids, Ketones, Alcohols[14] |

| Oppolzer's Sultam | Aldol Reactions, Conjugate Additions, Hydrogenations[16][18][19] | Frequently >98% | High thermal stability, excellent stereocontrol, rigid framework. | Can be more expensive; sometimes lower yields in alkylations vs. Evans. | Carboxylic Acids, Alcohols, Aldehydes[20] |

Conclusion and Future Outlook

Chiral auxiliaries represent a mature, reliable, and highly predictable strategy for controlling stereochemistry in complex molecule synthesis. The foundational work of Evans, Myers, and Oppolzer has provided the chemical community with a robust toolkit that remains indispensable in both academic research and industrial-scale drug development. While the field has seen a significant shift towards asymmetric catalysis for its superior atom and step economy, auxiliary-based methods are often the go-to solution when predictability, reliability, and high diastereoselectivity are paramount. The continued development of new auxiliaries and milder cleavage protocols ensures that this classic approach to asymmetric synthesis will remain a vital component of the synthetic chemist's arsenal for years to come.

References

- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.

- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.

- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2.

-

Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]

-

Myers Asymmetric Alkylation. SynArchive. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Williams College. [Link]

-

Asymmetric Synthesis. University of York. [Link]

-

Asymmetric-Synthesis. Unknown Source. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

Chapter 5: Principles of Asymmetric Synthesis. Books. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

Asymmetric Synthesis. Unknown Source. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

-

Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. ChemTube3D. [Link]

-

Evans Aldol Reaction. Chem-Station Int. Ed.[Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland. [Link]

-

Evans enolate alkylation-hydrolysis. Unknown Source. [Link]

-

Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Unknown Source. [Link]

-

Assymetric Induction. MSU chemistry. [Link]

-

Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]

-

Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

-

Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]

-

Chiral Auxiliary Approaches to the Synthesis of Compounds Possessing Elements of Axial, Planar and Helical Chirality. ResearchGate. [Link]

-

Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. Chemical Science (RSC Publishing). [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. york.ac.uk [york.ac.uk]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. connectsci.au [connectsci.au]

- 11. researchgate.net [researchgate.net]

- 12. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 13. synarchive.com [synarchive.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. chemtube3d.com [chemtube3d.com]

- 17. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of (2R)-1,1,1-trifluoro-3-methylbutan-2-amine: A Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine and Chirality in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the precise control of stereochemistry are paramount for the development of safe and efficacious therapeutics. Fluorine, the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with chirality—the "handedness" of a molecule—these effects are amplified, often leading to drug candidates with superior pharmacological profiles. More than half of all new small-molecule drugs are chiral, underscoring the critical importance of enantiomerically pure compounds in pharmaceutical research and development. This guide focuses on a specific, yet highly valuable chiral building block: (2R)-1,1,1-trifluoro-3-methylbutan-2-amine . Its unique structural features, combining a stereocenter with a trifluoromethyl group adjacent to an amine, make it a compelling synthon for the creation of novel drug candidates.

Physicochemical Properties and Structural Features

This compound, a chiral fluorinated amine, possesses a distinct set of properties that render it a valuable tool in the medicinal chemist's arsenal.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀F₃N | N/A |

| Molecular Weight | 141.13 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid | N/A |

| Key Structural Features | Stereogenic center at C2, Trifluoromethyl group at C1, Isopropyl group at C3, Primary amine at C2 | N/A |

The trifluoromethyl group significantly lowers the basicity of the amine, which can be advantageous in drug design by reducing potential off-target effects and improving oral bioavailability. The isopropyl group provides steric bulk, which can influence binding selectivity and metabolic stability. The chiral nature of the molecule allows for stereospecific interactions with biological targets, a crucial aspect of modern drug design.

Synthesis of this compound: Strategies and Methodologies

The enantioselective synthesis of α-trifluoromethylated amines is a challenging yet critical area of organic chemistry.[2][3] Several general strategies can be envisioned for the preparation of this compound, primarily involving the asymmetric reduction of a corresponding trifluoromethyl ketimine or the use of chiral auxiliaries.

Asymmetric Reduction of 1,1,1-Trifluoro-3-methylbutan-2-one Imine

A common and effective method for synthesizing chiral amines is the asymmetric reduction of imines. This approach would involve the formation of an imine from 1,1,1-trifluoro-3-methylbutan-2-one, followed by a stereoselective reduction.

Figure 1. General workflow for the asymmetric reduction of a trifluoromethyl ketimine.